molecular formula C9H15N5O2S B12080268 (5-thioureido-2H-pyrazol-3-yl)-carbamic acid tert-butyl ester CAS No. 937040-10-3

(5-thioureido-2H-pyrazol-3-yl)-carbamic acid tert-butyl ester

Cat. No.: B12080268
CAS No.: 937040-10-3
M. Wt: 257.32 g/mol
InChI Key: WKAUPBYVNTYCTL-UHFFFAOYSA-N
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Description

Carbamic acid, N-[5-[(aminothioxomethyl)amino]-1H-pyrazol-3-yl]-, 1,1-dimethylethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring and a carbamic acid ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-[5-[(aminothioxomethyl)amino]-1H-pyrazol-3-yl]-, 1,1-dimethylethyl ester typically involves multiple steps. One common method includes the reaction of a pyrazole derivative with an isocyanate compound under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at a low level to prevent decomposition of the reactants.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[5-[(aminothioxomethyl)amino]-1H-pyrazol-3-yl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction could produce an amine or alcohol.

Scientific Research Applications

Carbamic acid, N-[5-[(aminothioxomethyl)amino]-1H-pyrazol-3-yl]-, 1,1-dimethylethyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Carbamic acid, N-[5-[(aminothioxomethyl)amino]-1H-pyrazol-3-yl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, N-[2-[[(acetyloxy)methyl]amino]-2-oxoethyl]-, 1,1-dimethylethyl ester
  • Carbamic acid, N-[(1R,2R,5S)-5-[(dimethylamino)carbonyl]-2-[(methylsulfonyl)oxy]cyclohexyl]-, 1,1-dimethylethyl ester

Uniqueness

Carbamic acid, N-[5-[(aminothioxomethyl)amino]-1H-pyrazol-3-yl]-, 1,1-dimethylethyl ester is unique due to its specific structural features, such as the presence of a pyrazole ring and an aminothioxomethyl group

Properties

CAS No.

937040-10-3

Molecular Formula

C9H15N5O2S

Molecular Weight

257.32 g/mol

IUPAC Name

tert-butyl N-[3-(carbamothioylamino)-1H-pyrazol-5-yl]carbamate

InChI

InChI=1S/C9H15N5O2S/c1-9(2,3)16-8(15)12-6-4-5(13-14-6)11-7(10)17/h4H,1-3H3,(H5,10,11,12,13,14,15,17)

InChI Key

WKAUPBYVNTYCTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NN1)NC(=S)N

Origin of Product

United States

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